5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c1-25-14-7-6-11(17)10-15(14)26(23,24)18-8-9-21-16(22)12-4-2-3-5-13(12)19-20-21/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZZWNSFAGRIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure, which includes a sulfonamide functional group along with chloro and methoxy substituents, suggests potential for diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 385.87 g/mol. The structural complexity indicates potential interactions within biological systems, which can lead to various pharmacological effects.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 385.87 g/mol |
| Solubility | Variable |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound involves multi-step organic reactions that require careful control of conditions such as temperature and solvent choice to achieve high yields and purity. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized product.
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, related triazolobenzodithiazines have demonstrated tumor growth inhibitory effects against various human cancer cell lines . The mechanism may involve the inhibition of specific pathways essential for cancer cell proliferation.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic potency of several compounds against 12 human cancer cell lines. Compounds with structural similarities showed promising results in inhibiting tumor growth, suggesting that further investigation into this compound could yield valuable insights into its anticancer potential .
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interfere with specific enzymatic pathways or cellular processes critical for the survival and proliferation of target cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazine and Sulfonamide Moieties
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on activity and pharmacokinetics:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethyl (CF3) substituents on the triazine (e.g., 28, 34) exhibit superior antiproliferative activity (IC50 < 1 μM) compared to methoxy (OMe) or fluorophenyl derivatives .
- Metabolic Stability : The presence of EWGs like CF3 or fluorophenyl enhances metabolic stability in human liver microsomes (HLM t1/2 > 35 min), likely due to reduced cytochrome P450-mediated oxidation .
- 4-Oxobenzo-triazin Moiety : The target compound and BD01416574 share this group, which improves solubility and enzyme binding but may reduce cytotoxicity compared to triazine derivatives with aryl substituents .
Analogues with Varied Linker Groups
The ethyl linker in the target compound is critical for spatial orientation. Analogues with alternative linkers (e.g., methylthio, benzylthio) show distinct activity profiles:
Table 2: Impact of Linker Modifications
Key Observations :
- Ethyl Linker : The target compound’s ethyl group balances flexibility and steric hindrance, unlike bulkier benzylthio linkers (e.g., 51), which reduce activity .
- Polar Linkers : Ethoxycarbonylmethyl (14) decreases membrane permeability, highlighting the importance of lipophilic linkers for bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
